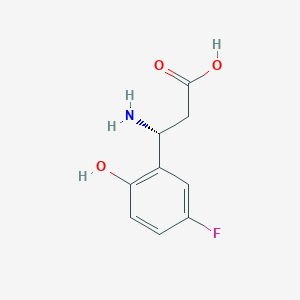
(R)-3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid HCl,” also known as ®-flurbiprofen, is a chiral nonsteroidal anti-inflammatory drug (NSAID). It belongs to the propionic acid class of NSAIDs and is used primarily for its analgesic and anti-inflammatory properties. The compound’s chemical structure consists of an aromatic ring with a fluorine-substituted hydroxyphenyl group attached to a chiral center.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of ®-flurbiprofen. One common method involves the resolution of racemic flurbiprofen using chiral resolving agents. Enantiomerically pure ®-flurbiprofen can be obtained through crystallization or chromatographic separation. Alternatively, asymmetric synthesis starting from commercially available starting materials can yield the desired enantiomer.
Reaction Conditions: The resolution process typically involves the use of chiral acids or bases, such as tartaric acid or cinchonidine, to selectively crystallize the desired enantiomer. The resulting ®-flurbiprofen can then be converted to its hydrochloride salt for pharmaceutical use.
Industrial Production: Industrial production of ®-flurbiprofen involves large-scale resolution processes followed by purification and formulation. The compound is commonly formulated as tablets or capsules for oral administration.
Analyse Des Réactions Chimiques
Reactions: ®-Flurbiprofen can undergo various chemical reactions, including:
Oxidation: Oxidation of the hydroxyphenyl group can lead to the formation of related compounds.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions may occur at the aromatic ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various electrophilic aromatic substitution conditions.
Major Products: The major products depend on the specific reaction and conditions. For example, oxidation may yield hydroxyphenyl derivatives, while reduction leads to alcohols.
Applications De Recherche Scientifique
Chemistry:
- ®-Flurbiprofen serves as a model compound for studying chiral resolution techniques.
- Researchers explore its reactivity in various chemical transformations.
- Anti-inflammatory and analgesic effects: ®-Flurbiprofen inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
- Potential neuroprotective properties: Studies suggest it may modulate amyloid-beta aggregation in Alzheimer’s disease.
- Investigated for cancer therapy due to COX inhibition.
- Pharmaceutical companies use ®-flurbiprofen in formulations for pain management.
Mécanisme D'action
®-Flurbiprofen inhibits COX enzymes, blocking the conversion of arachidonic acid to prostaglandins. This reduces inflammation and pain. Additionally, it may interact with other pathways relevant to neuroprotection and cancer.
Comparaison Avec Des Composés Similaires
®-Flurbiprofen’s uniqueness lies in its chiral specificity and dual potential as an anti-inflammatory agent and neuroprotective compound. Similar compounds include racemic flurbiprofen, ibuprofen, and other NSAIDs.
Propriétés
Formule moléculaire |
C9H10FNO3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |
Clé InChI |
LLPUMUAWJFTJCA-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)[C@@H](CC(=O)O)N)O |
SMILES canonique |
C1=CC(=C(C=C1F)C(CC(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)
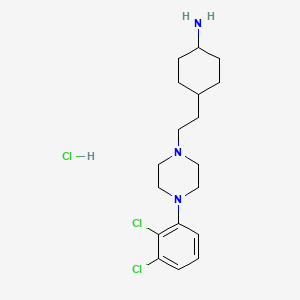
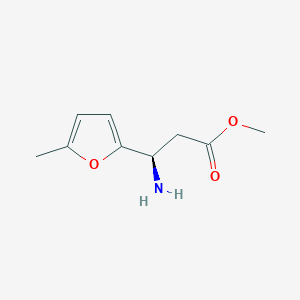
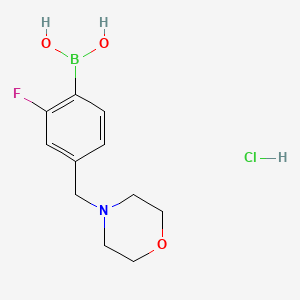
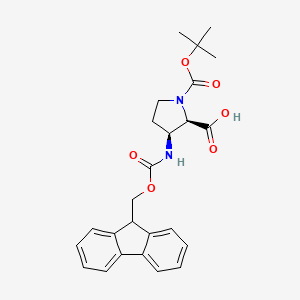
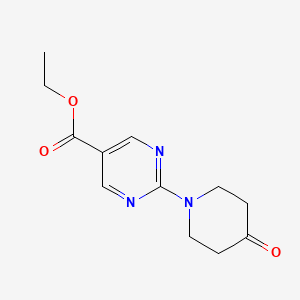
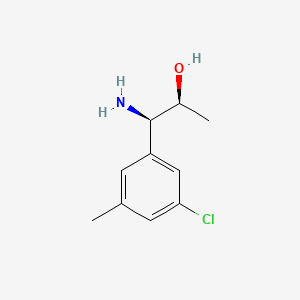
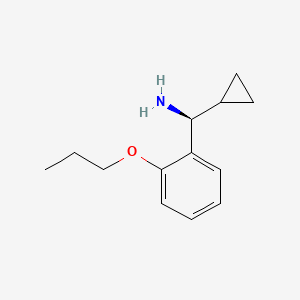
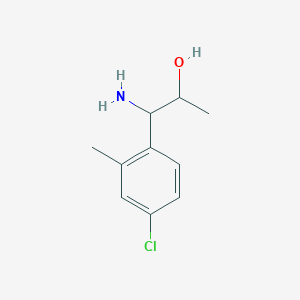
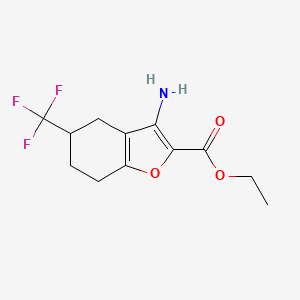
![6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13046325.png)
![(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046332.png)

![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)
